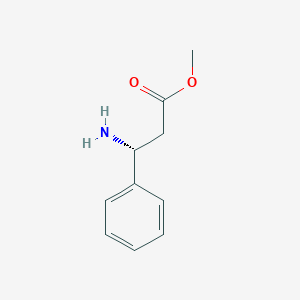

methyl (3R)-3-amino-3-phenylpropanoate

概要

説明

Synthesis Analysis

The synthesis of related compounds, such as methyl (S)-2-isocyanato-3-phenylpropanoate, has been documented, illustrating the chemical strategies employed to construct complex molecules from simpler precursors. For instance, Tsai et al. (2003) detailed the synthesis of amino acid ester isocyanates, showcasing methods that could potentially be adapted for synthesizing methyl (3R)-3-amino-3-phenylpropanoate (Tsai, J., Takaoka, L. R., Powell, N., & Nowick, J. (2003)).

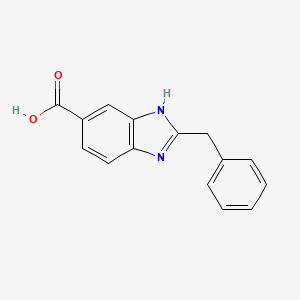

Molecular Structure Analysis

Investigations into the molecular structure of related compounds have revealed insights into their configuration and conformation. For example, the study of hydrogen-bonded sheets and chains in isomeric methyl amino benzoates by Portilla et al. (2007) can provide a foundational understanding of how similar molecular structures, like that of methyl (3R)-3-amino-3-phenylpropanoate, might form and interact in crystalline phases (Portilla, J., Mata, E. G., Cobo, J., Low, J. N., & Glidewell, C. (2007)).

Chemical Reactions and Properties

The chemical reactivity of methyl (3R)-3-amino-3-phenylpropanoate can be inferred from studies on similar compounds. For example, Zeng et al. (2006) synthesized the title compound by acylation, demonstrating the role of intermolecular hydrogen bonds in defining the reactivity and properties of such molecules (Zeng, X., Li, L. H., & Cen, Y. (2006)).

Physical Properties Analysis

The physical properties of methyl (3R)-3-amino-3-phenylpropanoate, such as solubility, melting point, and crystal structure, can be related to studies on structurally similar compounds. The work by Kolev et al. (1995) on the crystal structure of a related ester highlights the significance of molecular conformation in determining physical properties, which is crucial for understanding the behavior of methyl (3R)-3-amino-3-phenylpropanoate in various environments (Kolev, T., Preut, H., Bleckmann, P., & Juchnovski, I. (1995)).

Chemical Properties Analysis

Analyzing the chemical properties of methyl (3R)-3-amino-3-phenylpropanoate involves understanding its reactivity, stability, and interaction with other molecules. Studies on similar compounds, such as the synthesis and reactivity of amino acid ester isocyanates by Tsai et al. (2003), provide valuable insights into the types of chemical transformations that methyl (3R)-3-amino-3-phenylpropanoate might undergo, including esterification, acylation, and reactions with nucleophiles (Tsai, J., Takaoka, L. R., Powell, N., & Nowick, J. (2003)).

科学的研究の応用

Cross-Coupling Reactions

An innovative approach involving meta-C–H arylation and methylation of 3-phenylpropanoic acid derivatives was developed, utilizing a U-shaped template. This method emphasizes the significance of the compound in facilitating cross-coupling reactions with organoborons, offering a pathway to diversify phenylpropanoate derivatives (Wan et al., 2013).

Synthesis of Amino Acid Ester Isocyanates

Research highlighted the synthesis of amino acid ester isocyanates , including methyl (S)-2-isocyanato-3-phenylpropanoate, outlining a methodology that contributes to the development of novel isocyanate compounds. Such compounds have potential applications in chemical synthesis and material science (Tsai et al., 2003).

Biological Activity Screening

A study on novel N-(α-bromoacyl)-α-amino esters containing the valyl moiety found that these compounds exhibited low cytotoxicity and lacked antibacterial and anti-inflammatory activity at tested concentrations. This suggests their potential as safe components in prodrug formulations (Yancheva et al., 2015).

Enzymatic Resolution

The enzymatic resolution of β-amino methyl esters , including methyl 3-amino-3-phenylpropanoate derivatives, using lipase B from Candida antarctica, was reported. This process resulted in the production of optically pure enantiomers, demonstrating the compound's importance in chiral chemistry and synthesis of enantiomerically pure substances (Escalante, 2008).

Antitumor Activities

Another study focused on the synthesis and antitumor activities of derivatives of methyl (3R)-3-amino-3-phenylpropanoate. It was found that these compounds exhibit certain antitumor effects in vitro, indicating their potential use in cancer research and therapy (Wang Yuan-chao, 2011).

Chemoenzymatic Synthesis

Research into the chemoenzymatic synthesis of the C-13 side chain of paclitaxel (Taxol) and docetaxel (Taxotere) demonstrated the utility of methyl (3R)-3-amino-3-phenylpropanoate derivatives in the synthesis of key pharmaceutical compounds, underscoring its role in drug development and synthesis (Hamamoto et al., 2000).

特性

IUPAC Name |

methyl (3R)-3-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIOBYHZFPTKCZ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354972 | |

| Record name | methyl (3R)-3-amino-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (3R)-3-amino-3-phenylpropanoate | |

CAS RN |

37088-67-8 | |

| Record name | methyl (3R)-3-amino-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)

![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)

![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)

![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)